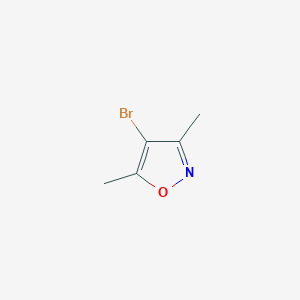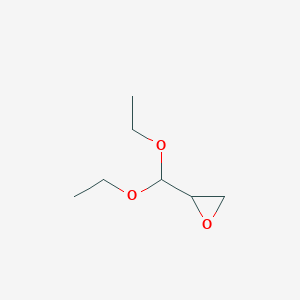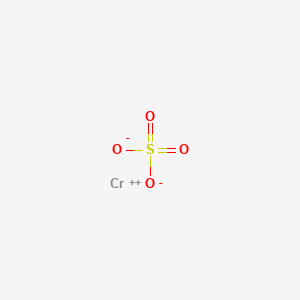
Urea, 1-allyl-3-(o-chlorophenyl)-2-thio-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, 1-allyl-3-(o-chlorophenyl)-2-thio- is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a thioamide derivative of urea and has been found to exhibit various biochemical and physiological effects.
Applications De Recherche Scientifique
Urea, 1-allyl-3-(o-chlorophenyl)-2-thio- has been found to have various applications in scientific research. It has been used as a reagent for the determination of trace amounts of copper and as a catalyst for the synthesis of various organic compounds. Additionally, it has been studied for its potential as an anti-cancer agent and as a treatment for diabetes.
Mécanisme D'action
The mechanism of action of urea, 1-allyl-3-(o-chlorophenyl)-2-thio- is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or by interfering with cellular signaling pathways.
Effets Biochimiques Et Physiologiques
Urea, 1-allyl-3-(o-chlorophenyl)-2-thio- has been found to exhibit various biochemical and physiological effects. It has been shown to have antioxidant properties and to be able to scavenge free radicals. Additionally, it has been found to have anti-inflammatory effects and to be able to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using urea, 1-allyl-3-(o-chlorophenyl)-2-thio- in lab experiments include its ability to act as a catalyst for various organic reactions and its potential as an anti-cancer agent. However, the compound may have limitations in terms of its solubility and stability, which may affect its use in certain experiments.
Orientations Futures
There are several future directions for research on urea, 1-allyl-3-(o-chlorophenyl)-2-thio-. One potential area of study is the development of new synthetic routes for the compound that may improve its properties. Additionally, further research is needed to fully understand the mechanism of action of the compound and to determine its potential as a treatment for various diseases. Finally, studies on the toxicity and safety of the compound are also needed to assess its suitability for use in medical applications.
In conclusion, urea, 1-allyl-3-(o-chlorophenyl)-2-thio- is a chemical compound that has potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the properties and potential of this compound.
Méthodes De Synthèse
Urea, 1-allyl-3-(o-chlorophenyl)-2-thio- can be synthesized by reacting o-chlorobenzonitrile with allyl isothiocyanate in the presence of sodium hydroxide. The resulting product is then treated with urea to obtain the final compound.
Propriétés
Numéro CAS |
14255-92-6 |
|---|---|
Nom du produit |
Urea, 1-allyl-3-(o-chlorophenyl)-2-thio- |
Formule moléculaire |
C10H11ClN2S |
Poids moléculaire |
226.73 g/mol |
Nom IUPAC |
1-(2-chlorophenyl)-3-prop-2-enylthiourea |
InChI |
InChI=1S/C10H11ClN2S/c1-2-7-12-10(14)13-9-6-4-3-5-8(9)11/h2-6H,1,7H2,(H2,12,13,14) |
Clé InChI |
FWQCKIRVRGDMSB-UHFFFAOYSA-N |
SMILES isomérique |
C=CCN=C(NC1=CC=CC=C1Cl)S |
SMILES |
C=CCNC(=S)NC1=CC=CC=C1Cl |
SMILES canonique |
C=CCNC(=S)NC1=CC=CC=C1Cl |
Autres numéros CAS |
14255-92-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



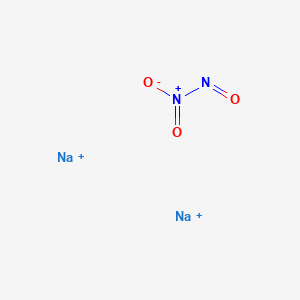
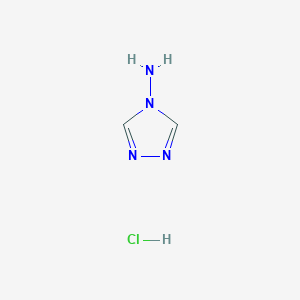
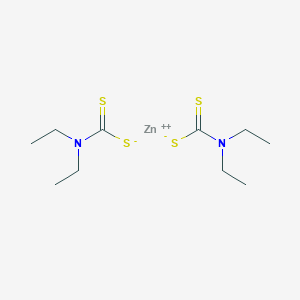
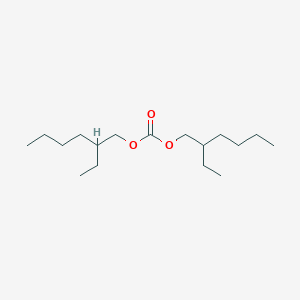

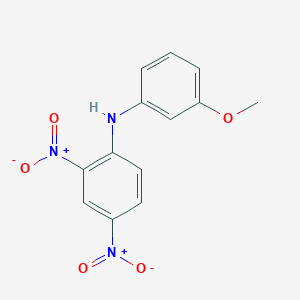
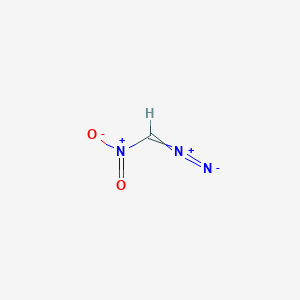
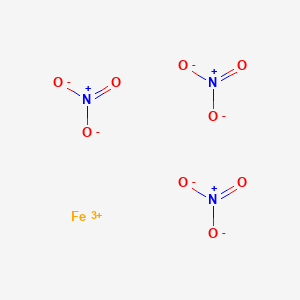
![Benzene, [(3-methyl-2-butenyl)oxy]-](/img/structure/B80230.png)

![Acetic acid, bis[[(dimethylamino)thioxomethyl]thio]-, methyl ester](/img/structure/B80237.png)
